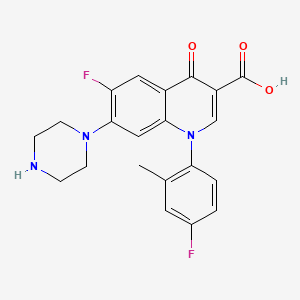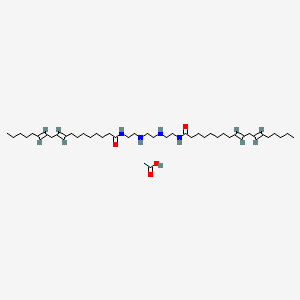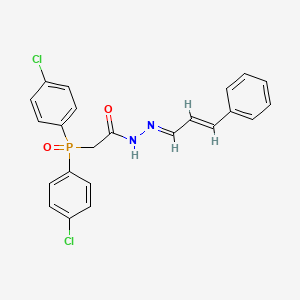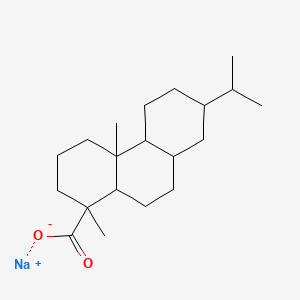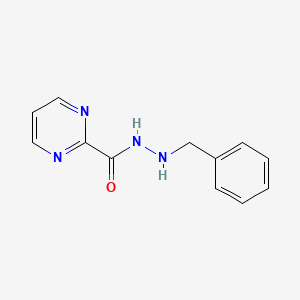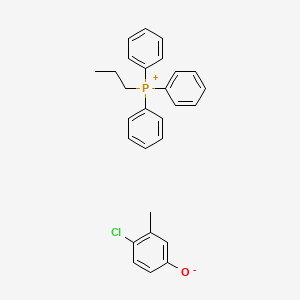
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium is a compound that combines the properties of 4-chloro-3-methylphenol and triphenyl(propyl)phosphanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of 4-chloro-3-methylphenol with triphenyl(propyl)phosphonium chloride. The reaction is carried out in an organic solvent such as acetonitrile, under controlled temperature and pressure conditions . The reaction may also involve the use of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into phenolic derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, phenolic derivatives, and substituted phenols, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-chloro-3,5-dimethylphenol
- Triphenylmethylphosphonium chloride
- 4-chloro-2-methylphenol
Uniqueness
Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a compound of significant interest in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
94231-06-8 |
|---|---|
Molekularformel |
C28H28ClOP |
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C7H7ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-5-4-6(9)2-3-7(5)8/h3-17H,2,18H2,1H3;2-4,9H,1H3/q+1;/p-1 |
InChI-Schlüssel |
XLCMBUXEQUZGPK-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C=CC(=C1)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


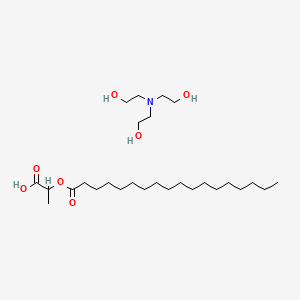
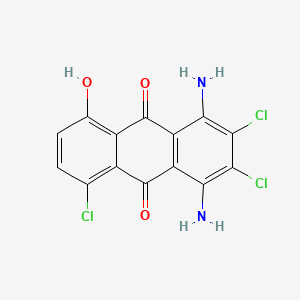
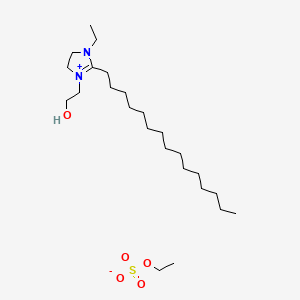

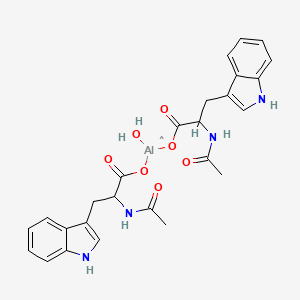
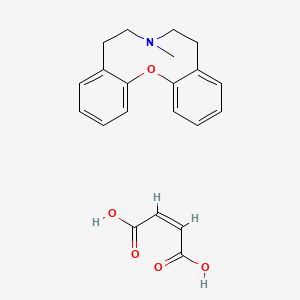
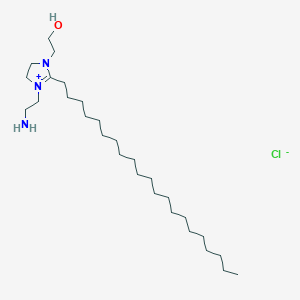
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)
